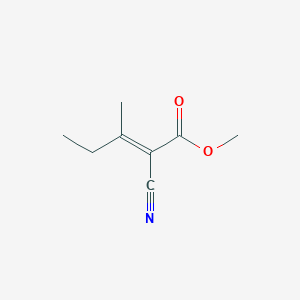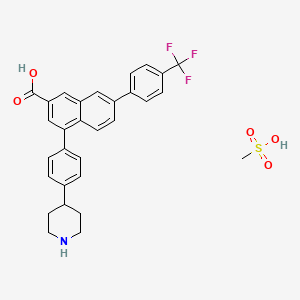
PPTN Mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
. This process typically involves reacting the alcohol with methanesulfonyl chloride (MsCl) under suitable conditions. The reaction conditions often include the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
化学反応の分析
PPTN Mesylate undergoes various chemical reactions, including substitution and elimination reactions. The mesylate group is an excellent leaving group, making it highly reactive in nucleophilic substitution reactions . Common reagents used in these reactions include strong nucleophiles such as sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific nucleophile used .
科学的研究の応用
PPTN Mesylate has several scientific research applications. It is primarily used in studies related to the P2Y14 receptor, which plays a role in various physiological processes, including immune response and inflammation . Research has shown that this compound can inhibit neutrophil chemotaxis, making it a potential therapeutic agent for conditions involving excessive inflammation, such as severe COVID-19 . Additionally, this compound is used in studies investigating the role of purinergic signaling in hematopoietic stem cell differentiation and mobilization .
作用機序
PPTN Mesylate exerts its effects by selectively antagonizing the P2Y14 receptor . The P2Y14 receptor is a G-protein-coupled receptor activated by UDP-glucose. By blocking this receptor, this compound inhibits the signaling pathways involved in neutrophil chemotaxis and other immune responses . This mechanism makes it a valuable tool for studying the role of the P2Y14 receptor in various physiological and pathological processes.
類似化合物との比較
PPTN Mesylate is unique due to its high selectivity for the P2Y14 receptor . Similar compounds include other sulfonate esters, such as tosylates and triflates, which are also used to convert alcohols into good leaving groups .
Conclusion
This compound is a valuable compound in scientific research, particularly for studies involving the P2Y14 receptor. Its high selectivity and effectiveness make it a powerful tool for investigating various physiological and pathological processes. The synthesis, chemical reactions, and applications of this compound highlight its importance in the fields of chemistry, biology, and medicine.
特性
分子式 |
C30H28F3NO5S |
|---|---|
分子量 |
571.6 g/mol |
IUPAC名 |
methanesulfonic acid;4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C29H24F3NO2.CH4O3S/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;1-5(2,3)4/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H3,(H,2,3,4) |
InChIキー |
NUTQRNOURPWIIS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


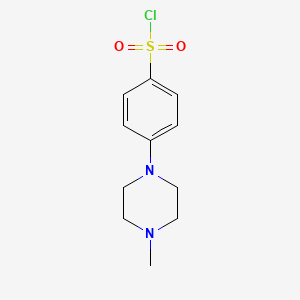


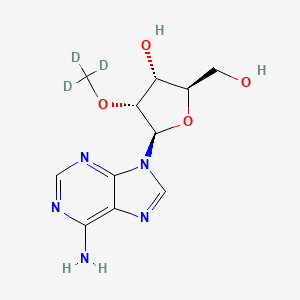
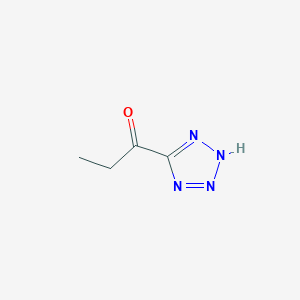
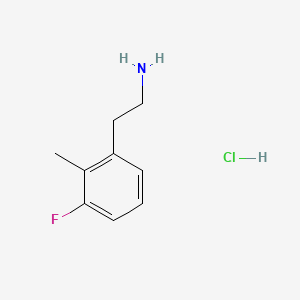
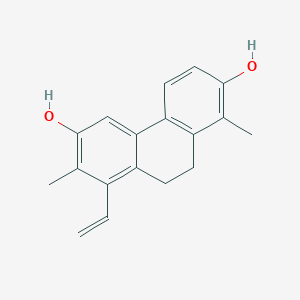
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
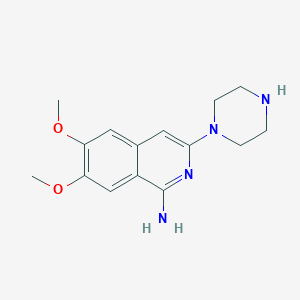
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)
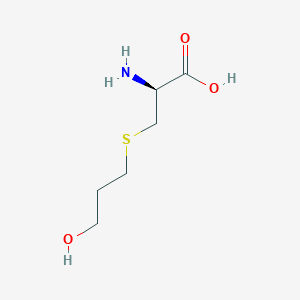

amino]butanedioic acid](/img/structure/B13445726.png)
